molecular formula C15H23NO5S B2791869 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide CAS No. 946213-82-7

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide

Cat. No.: B2791869
CAS No.: 946213-82-7
M. Wt: 329.41
InChI Key: VOTHRJZVBJLLBM-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide typically involves multiple steps, starting from benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a sulfonamide linkage and a pentylpropane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-pentylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-2-3-4-8-16-22(17,18)10-5-9-19-13-6-7-14-15(11-13)21-12-20-14/h6-7,11,16H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHRJZVBJLLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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